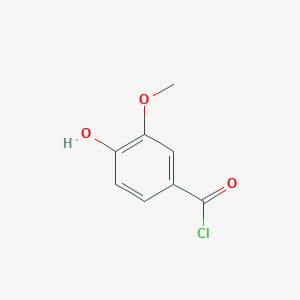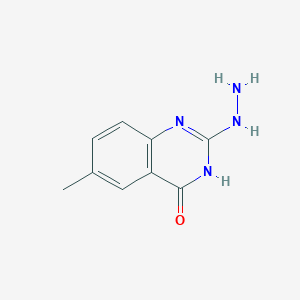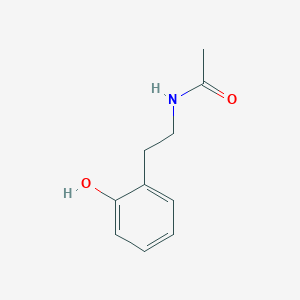
Epi Hydrocortisone Hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi Hydrocortisone Hemisuccinate is a synthetic glucocorticoid compound. It is a derivative of cortisol and exhibits anti-inflammatory properties. This compound is often used in medical and scientific research due to its potent biological activities.
Preparation Methods
The synthesis of Epi Hydrocortisone Hemisuccinate involves reacting the compound 11,21-dihydroxy-2’-methyl-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione with succinic anhydride in an organic solvent such as ethyl acetate. The reaction is catalyzed by a basic catalyst like 4-(N,N-diethylamino)pyridine . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Epi Hydrocortisone Hemisuccinate is widely used in scientific research due to its anti-inflammatory and glucocorticoid properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of anti-inflammatory drugs.
Industry: As a standard in quality control processes.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function .
Comparison with Similar Compounds
Similar compounds include:
Hydrocortisone sodium succinate: Another glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone sodium succinate: A synthetic glucocorticoid with a slightly different structure but similar biological activities
Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,22+,23-,24-,25-/m0/s1 |
InChI Key |
VWQWXZAWFPZJDA-ZREJNZRDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-Cyano-2-phenylethyl]formamide](/img/structure/B8624674.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
![6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B8624692.png)










